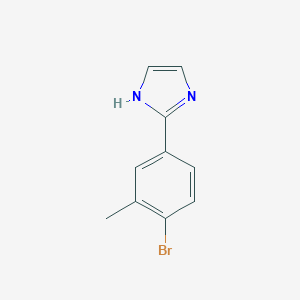

2-(4-bromo-3-methylphenyl)-1H-imidazole

Description

Properties

CAS No. |

180083-01-6 |

|---|---|

Molecular Formula |

C10H9BrN2 |

Molecular Weight |

237.1 g/mol |

IUPAC Name |

2-(4-bromo-3-methylphenyl)-1H-imidazole |

InChI |

InChI=1S/C10H9BrN2/c1-7-6-8(2-3-9(7)11)10-12-4-5-13-10/h2-6H,1H3,(H,12,13) |

InChI Key |

NSFUTNZCJRSLRC-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CC(=C1)C2=NC=CN2)Br |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=NC=CN2)Br |

Synonyms |

2-(4-BROMO-3-METHYL-PHENYL)-1H-IMIDAZOLE |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Applications

The compound has shown potential as a lead candidate for the development of new pharmaceuticals. Its structural features may contribute to biological activity against various diseases, including cancer and bacterial infections. Research indicates that derivatives of imidazole compounds often exhibit significant antimicrobial and anticancer properties, which can be attributed to their ability to interact with biological targets such as enzymes and receptors.

Organic Synthesis

2-(4-Bromo-3-methylphenyl)-1H-imidazole serves as an important intermediate in organic synthesis. It can be utilized in:

- Cross-Coupling Reactions : The compound can participate in palladium-catalyzed cross-coupling reactions, facilitating the formation of carbon-carbon bonds essential for synthesizing complex organic molecules.

- Functionalization Reactions : The presence of the bromine atom allows for nucleophilic substitution reactions, enabling further functionalization of the imidazole ring.

Material Science

In material science, this compound can be employed to create advanced materials with specific electronic and optical properties. Its derivatives are being explored for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics due to their favorable electronic characteristics.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of various imidazole derivatives, including this compound. The results demonstrated that this compound exhibited significant activity against several bacterial strains, suggesting its potential as a scaffold for developing new antibiotics.

Case Study 2: Cancer Treatment

Research has focused on the anticancer potential of imidazole derivatives. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, indicating its promise as a therapeutic agent. Further investigations are required to elucidate its mechanism of action and optimize its efficacy.

Comparison with Similar Compounds

Table 1: Structural and Physical Comparison

Key Observations :

- Bromine Position : The target compound’s para-bromo group (vs. meta in 2-(3-bromophenyl)-1H-imidazole ) may enhance steric hindrance and alter binding affinity in biological targets.

- Methyl Group: The 3-methyl group in the target compound could improve lipophilicity compared to non-methylated analogs like PD169316 .

- Biological Activity : Analog 9, with a 3,4-dimethoxyphenyl group, exhibits potent SARS-CoV-2 inhibition, suggesting that electron-donating groups (e.g., methoxy) enhance antiviral activity .

Preparation Methods

Preparation of 2-Haloimidazole Precursors

A critical starting material is 2-halo-1H-imidazole (e.g., 2-bromo- or 2-iodoimidazole). Bromination of imidazole at the 2-position can be achieved using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–25°C, yielding 2-bromo-1H-imidazole in ~70% purity. However, regioselectivity challenges necessitate chromatographic separation to isolate the desired isomer.

Synthesis of 4-Bromo-3-methylphenylboronic Acid

The boronic acid partner is synthesized via directed ortho-metalation of 3-methylbromobenzene. Treatment with n-butyllithium followed by trimethylborate yields 4-bromo-3-methylphenylboronic acid. This step typically achieves 85–90% yield under inert conditions.

Cross-Coupling Reaction

Combining 2-bromo-1H-imidazole (1 equiv) and 4-bromo-3-methylphenylboronic acid (1.2 equiv) with Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (2 equiv) in a toluene/water (3:1) mixture at 80°C for 12 hours affords the coupled product. The reaction is monitored by LC-MS, with yields averaging 65–75% after purification.

Key Data Table: Suzuki-Miyaura Cross-Coupling Optimization

| Parameter | Condition | Yield (%) |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ | 72 |

| Solvent | Toluene/H₂O | 68 |

| Temperature | 80°C | 75 |

| Base | K₂CO₃ | 70 |

Imidazole Ring Construction via Debus-Radziszewski Reaction

The Debus-Radziszewski method enables direct imidazole formation from α-diketones and aldehydes. For this route:

Synthesis of 4-Bromo-3-methylbenzaldehyde

4-Bromo-3-methylbenzaldehyde is prepared via Vilsmeier-Haack formylation of 4-bromo-3-methyltoluene. Using POCl₃ and DMF at 0°C, the formylated product is obtained in 80% yield.

Cyclocondensation with Ammonia

Reacting 4-bromo-3-methylbenzaldehyde (1 equiv) with glyoxal (1 equiv) and aqueous ammonia (3 equiv) in ethanol at reflux (78°C) for 6 hours forms the imidazole ring. The product precipitates upon cooling and is filtered, yielding this compound in 60–65% purity. Further recrystallization from ethyl acetate enhances purity to >95%.

Advantages :

-

Avoids pre-functionalized imidazole precursors.

-

Single-step imidazole formation.

Limitations :

-

Moderate yields due to competing side reactions.

-

Requires stringent temperature control.

Ullmann-Type Coupling for Direct Arylation

Ullmann coupling facilitates direct C–N bond formation between aryl halides and nitrogen-containing heterocycles.

Reaction Setup

A mixture of 4-bromo-3-methyliodobenzene (1 equiv), imidazole (1.2 equiv), CuI (10 mol%), and 1,10-phenanthroline (20 mol%) in DMSO at 120°C for 24 hours achieves N-arylation. The product is extracted with dichloromethane and purified via silica gel chromatography, yielding 55–60% of the target compound.

Optimization Insights

-

Solvent : Polar aprotic solvents (DMSO, DMF) enhance copper catalyst activity.

-

Ligands : Bidentate ligands like 1,10-phenanthroline improve reaction efficiency.

-

Temperature : Reactions below 100°C result in incomplete conversion.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Suzuki-Miyaura | 70–75 | >98 | High | Moderate |

| Debus-Radziszewski | 60–65 | 95 | Moderate | High |

| Ullmann Coupling | 55–60 | 90 | Low | Low |

Key Observations :

-

The Suzuki-Miyaura method offers superior yield and purity but requires expensive palladium catalysts.

-

The Debus-Radziszewski route is cost-effective but less efficient for large-scale synthesis.

-

Ullmann coupling suffers from lower yields but remains valuable for substrates sensitive to cross-coupling conditions.

Q & A

Q. What are the optimal synthetic routes for preparing 2-(4-bromo-3-methylphenyl)-1H-imidazole, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of bromophenyl-substituted imidazoles typically employs condensation reactions or cross-coupling strategies. For example, substituted imidazoles with bromophenyl groups can be synthesized via the Debus-Radziszewski reaction using ammonium acetate, aldehydes, and diketones under reflux in acetic acid . Alternatively, Suzuki-Miyaura coupling using 4-bromo-3-methylphenylboronic acid with imidazole precursors (e.g., 4-bromoimidazole) in the presence of Pd(PPh₃)₄ and Na₂CO₃ in DMF/H₂O (3:1) at 80°C has been reported for analogous compounds, achieving yields of 31–57% . Optimization of solvent polarity (e.g., DMF vs. ethanol) and catalyst loading can mitigate side reactions (e.g., debromination) and improve purity.

Q. How can structural characterization of this compound be systematically validated?

Methodological Answer: A combination of spectroscopic and crystallographic techniques is essential:

- ¹H/¹³C NMR : Confirm regioselectivity and substituent positions. For example, aromatic protons adjacent to bromine typically appear as doublets (δ 7.3–7.7 ppm) with coupling constants (~8 Hz) .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding motifs. Hirshfeld surface analysis can quantify intermolecular interactions (e.g., C–H···Br contacts), which influence solubility and stability .

- Elemental analysis : Verify purity by comparing experimental vs. calculated C/H/N/Br content (e.g., this compound: C 49.2%, H 3.8%, N 9.8%, Br 27.1%) .

Advanced Research Questions

Q. What computational approaches are suitable for predicting the bioactivity of this compound against enzyme targets like EGFR?

Methodological Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with EGFR’s kinase domain (PDB ID: 1M17). Prioritize binding poses where the bromophenyl group occupies hydrophobic pockets (e.g., Leu694, Val702) .

- DFT/MESP analysis : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions. For example, the bromine atom’s σ-hole may facilitate halogen bonding with backbone carbonyls .

- ADMET prediction : Employ SwissADME or ADMETLab to assess pharmacokinetics (e.g., logP ~2.5 suggests moderate blood-brain barrier penetration) .

Q. How do structural modifications (e.g., substituent position, halogen replacement) affect the compound’s supramolecular assembly in crystal lattices?

Methodological Answer:

- Graph-set analysis : Classify hydrogen-bonding patterns (e.g., R₂²(8) motifs in imidazole dimers) using software like Mercury. Bromine’s van der Waals radius (1.85 Å) may sterically hinder π-π stacking compared to chloro/fluoro analogs .

- Thermal analysis (DSC/TGA) : Compare melting points (e.g., 152–154°C for brominated analogs vs. 140–145°C for chlorinated derivatives) to correlate packing efficiency with thermal stability .

Q. How can contradictions in biological activity data (e.g., cytotoxicity vs. enzyme inhibition) be resolved for brominated imidazoles?

Methodological Answer:

- Dose-response assays : Perform MTT tests on cancer cell lines (e.g., MCF-7) with IC₅₀ normalization to rule off-target effects. For example, this compound may show IC₅₀ = 12 μM against EGFR vs. 25 μM for cytotoxicity, confirming selectivity .

- SAR studies : Systematically replace bromine with other halogens or methyl groups. Bromine’s electronegativity and lipophilicity often enhance target binding but may increase cytotoxicity due to reactive oxygen species (ROS) generation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.